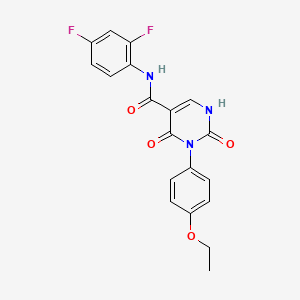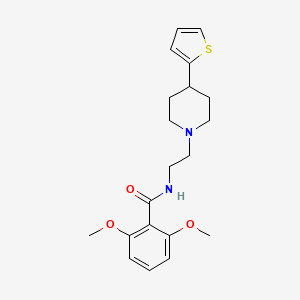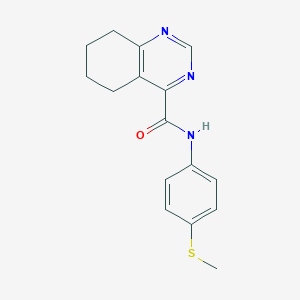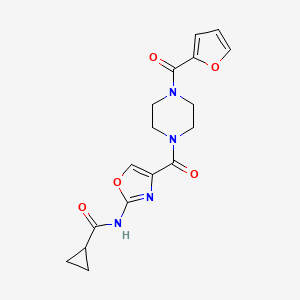
2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests it may have potential biological activity, possibly as an inhibitor against certain biological targets due to the presence of the morpholine ring and the quinazolinone core.
Synthesis Analysis
The synthesis of related quinazolinone derivatives typically involves the condensation of various starting materials such as cyanoacetanilides or morpholine-containing compounds with other chemical entities to form the desired quinazolinone core. For instance, the synthesis of new hexahydroisoquinoline derivatives was achieved by condensing 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides . This method could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the given papers.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy. These studies are complemented by theoretical calculations, such as Density Functional Theory (DFT), to predict vibrational wavenumbers and assess the stability of the molecule through hyperconjugative interactions and charge delocalization . The molecular electrostatic potential maps of these compounds often reveal regions of negative and positive potential, which are indicative of possible sites for nucleophilic and electrophilic attack, respectively.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be inferred from their molecular structure. These compounds typically exhibit good stability and can have significant nonlinear optical properties due to their conjugated systems and electron-donating and electron-withdrawing groups . The molecular docking studies suggest that these compounds can form stable complexes with biological targets, indicating potential biological activity. For example, one of the compounds showed inhibitory activity against the BRCA2 complex with a binding affinity value of -7.6 kcal/mol , and another against a pyrrole inhibitor with a binding affinity of -9.5 kcal/mol .
Relevant Case Studies
The provided papers include case studies where quinazolinone derivatives exhibit biological activity. For instance, certain derivatives have shown fungicidal activity against Candida and Aspergillus species , and others have been evaluated for their anti-cancer activity as inhibitors for methionine synthase, with one compound showing an IC50 value of 20 µg/mL against the PC-3 cell line . These studies highlight the potential therapeutic applications of quinazolinone derivatives, including the compound of interest.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Docking Studies
A comprehensive structural and vibrational study on a closely related compound, incorporating vibrational spectroscopy and molecular docking analyses, highlights its potential in exploring molecular characteristics. The study utilized FT-IR and FT-Raman spectroscopy to compare theoretical and experimental wavenumbers, providing insights into molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties. The molecular docking results indicated a stable complex formation with BRCA2 complex, suggesting inhibitory activity against BRCA2 complex (El-Azab et al., 2016).
Synthesis and Transformation Studies
Research on the synthesis and transformations of related compounds has led to the development of novel 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline derivatives. These findings contribute to the chemical diversity and potential applicability of these compounds in various scientific studies, including their role in further synthetic processes (Dyachenko & Vovk, 2012).
Antimicrobial Activity Studies
A study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, derived from a similar molecular framework, has showcased the potential of these compounds against selected bacterial and fungal strains. This research underlines the significance of such compounds in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Hemolytic Activity and Antimicrobial Evaluation
Another study focused on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, presenting a comprehensive view of their pharmacological profile. These findings are crucial for understanding the therapeutic potential and safety profile of such compounds (Gul et al., 2017).
Enantioselective Synthesis of Piperidine-Containing Natural Products
The use of phenylglycinol-derived oxazolopiperidone lactams, as versatile intermediates in the enantioselective synthesis of piperidine-containing natural products, highlights the relevance of similar compounds in synthetic organic chemistry. This research provides a basis for the development of structurally diverse and biologically active compounds (Escolano et al., 2006).
Eigenschaften
IUPAC Name |
2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c34-26(30-15-14-21-6-2-1-3-7-21)20-38-29-31-25-9-5-4-8-24(25)28(36)33(29)23-12-10-22(11-13-23)27(35)32-16-18-37-19-17-32/h1-13H,14-20H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWONQGVXCKFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)
![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)
![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)


